molecular formula C6H14ClNO2 B1584292 L-Leucine hydrochloride CAS No. 760-84-9

L-Leucine hydrochloride

Cat. No.: B1584292
CAS No.: 760-84-9
M. Wt: 167.63 g/mol
InChI Key: XKZZNHPZEPVUQK-JEDNCBNOSA-N
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Description

L-Leucine hydrochloride is a hydrochloride salt form of L-Leucine, an essential branched-chain amino acid. It plays a crucial role in protein synthesis, muscle repair, and various metabolic functions. This compound is commonly used in dietary supplements and medical nutrition therapy due to its enhanced solubility and stability compared to its free amino acid form .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

L-Leucine hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it stimulates protein synthesis by activating the mTORC1 signaling pathway . This regulation links the cellular nutrient status to the control of cell growth .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it is a potent stimulator of mTORC1, which boosts cell growth and proliferation in response to nutrient availability and hormone-dependent signals that promote cell division .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it blocks the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to regulate animal growth and development

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is part of the branched-chain amino acids catabolic pathway, generating acetoacetate and acetyl-CoA as its final products .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, it is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Leucine hydrochloride can be synthesized through several methods. One common approach involves the fermentation of glucose using genetically engineered bacteria that produce L-Leucine. The resulting L-Leucine is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production typically involves microbial fermentation. Specific strains of bacteria are cultured in bioreactors with controlled conditions to optimize the yield of L-Leucine. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: L-Leucine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Leucine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis and as a standard in amino acid analysis.

    Biology: Plays a role in studying protein synthesis, muscle metabolism, and cellular signaling pathways.

    Medicine: Utilized in medical nutrition therapy for patients with muscle wasting conditions, trauma, or severe stress. It is also investigated for its potential in managing diabetes and metabolic disorders.

    Industry: Incorporated into dietary supplements for athletes and bodybuilders to enhance muscle growth and recovery

Comparison with Similar Compounds

Uniqueness of L-Leucine Hydrochloride: this compound is unique due to its specific role in activating the mTOR pathway, which is more potent compared to L-Isoleucine and L-Valine. Its hydrochloride form enhances its solubility and stability, making it more effective in dietary supplements and medical applications .

Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZZNHPZEPVUQK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226904
Record name Leucine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-84-9
Record name L-Leucine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-leucine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39KV97633
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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